Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
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Overview
Description
Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-hydroxymethyl pyridine.
Intermediate Formation: Through a series of reactions, including protection and functional group transformations, an intermediate compound is formed.
Cyclization: The intermediate undergoes cyclization to form the bicyclic structure.
Final Product:
Chemical Reactions Analysis
Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to the inhibition or activation of specific pathways .
Comparison with Similar Compounds
Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom in the ring.
Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound features a different ring system and a bromine substituent.
Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a different bicyclic structure and an aminomethyl group
These comparisons highlight the uniqueness of tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[41
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-5-4-8-6-11(8,14)7-12/h8,14H,4-7H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
UTIYDNAIHWABOU-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2C[C@]2(C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)O |
Origin of Product |
United States |
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